Diethyl (4-pentylpiperidin-1-yl)propanedioate
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Overview
Description
Diethyl (4-pentylpiperidin-1-yl)propanedioate is a chemical compound that belongs to the class of piperidine derivatives It is known for its unique structure, which includes a piperidine ring substituted with a pentyl group and a propanedioate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (4-pentylpiperidin-1-yl)propanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with 4-pentylpiperidine. The reaction is carried out under basic conditions using sodium ethoxide in ethanol as the base. The enolate ion formed from diethyl malonate reacts with the alkyl halide (4-pentylpiperidine) to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as distillation and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl (4-pentylpiperidin-1-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl (4-pentylpiperidin-1-yl)propanedioate has found applications in several fields:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl (4-pentylpiperidin-1-yl)propanedioate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, commonly used in organic synthesis.
Diethyl propanedioate: Another ester of propanedioic acid, similar in structure but without the piperidine ring.
Uniqueness
Diethyl (4-pentylpiperidin-1-yl)propanedioate is unique due to the presence of the piperidine ring and the pentyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
89129-96-4 |
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Molecular Formula |
C17H31NO4 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
diethyl 2-(4-pentylpiperidin-1-yl)propanedioate |
InChI |
InChI=1S/C17H31NO4/c1-4-7-8-9-14-10-12-18(13-11-14)15(16(19)21-5-2)17(20)22-6-3/h14-15H,4-13H2,1-3H3 |
InChI Key |
MTSYLUIWMBNESO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCN(CC1)C(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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